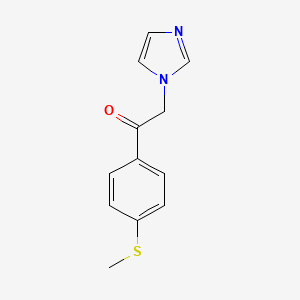
Acetophenone, 2-(1-imidazolyl)-4'-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 2-(1-imidazolyl)-4’-(methylthio)- is a chemical compound that features an acetophenone core substituted with an imidazole ring and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic substitution: reactions where the imidazole ring is introduced to the acetophenone core.
Thioether formation: to attach the methylthio group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 2-(1-imidazolyl)-4’-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Acetophenone, 2-(1-imidazolyl)-4’-(methylthio)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential antifungal and antibacterial properties.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Acetophenone, 2-(1-imidazolyl)-4’-(methylthio)- involves its interaction with biological molecules through its imidazole ring, which can bind to metal ions and participate in hydrogen bonding. This allows it to inhibit certain enzymes or disrupt microbial cell walls, leading to its potential antifungal and antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- Acetophenone, 2-(1-imidazolyl)-2-(phenylthio)-
- 2-(1-Imidazolyl)acetonitrile
Uniqueness
Acetophenone, 2-(1-imidazolyl)-4’-(methylthio)- is unique due to the presence of both an imidazole ring and a methylthio group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its specific substitution pattern allows for unique interactions with biological targets and chemical reagents.
Properties
CAS No. |
73932-11-3 |
|---|---|
Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-(4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C12H12N2OS/c1-16-11-4-2-10(3-5-11)12(15)8-14-7-6-13-9-14/h2-7,9H,8H2,1H3 |
InChI Key |
XOCANYCBIQEMJX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


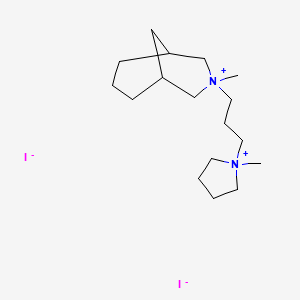
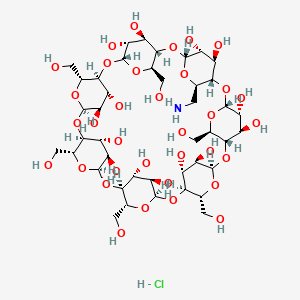

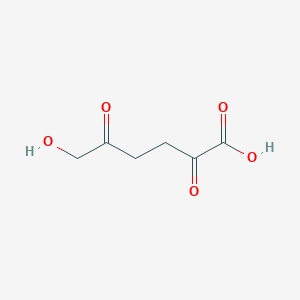


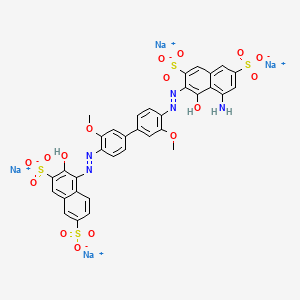


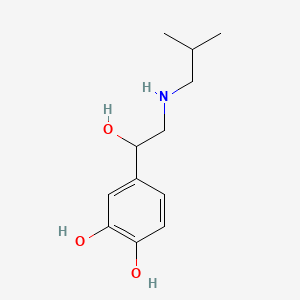
![Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)

![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
